(2-Chloroethyl)dimethylsulfanium iodide
Description
Overview of Sulfonium (B1226848) Salts as Versatile Reagents and Intermediates in Organic Transformations
Sulfonium salts are organic compounds containing a sulfur atom bonded to three organic substituents and carrying a positive formal charge. This structure renders them excellent alkylating agents and precursors to sulfonium ylides, which are key intermediates in various carbon-carbon bond-forming reactions. The diverse reactivity of sulfonium salts allows them to participate in a multitude of organic transformations, including alkylations, arylations, and the formation of epoxides and cyclopropanes. nih.gov Their stability, ease of handling, and tunable reactivity through the variation of substituents on the sulfur atom have made them indispensable tools for synthetic chemists. nih.gov
Historical Context and Evolution of Sulfonium Ylide and Salt Chemistry in Synthetic Methodologies
The chemistry of sulfonium salts dates back over a century, with early investigations laying the groundwork for their subsequent development as synthetic reagents. A significant milestone was the discovery and development of sulfonium ylides by Corey and Chaykovsky in the 1960s. This seminal work demonstrated the ability of dimethylsulfonium methylide and dimethylsulfoxonium methylide to react with aldehydes and ketones to form epoxides and with α,β-unsaturated carbonyl compounds to yield cyclopropanes. These reactions, now known as the Corey-Chaykovsky reaction, revolutionized the synthesis of these important three-membered rings. Since then, the field has expanded considerably, with the development of a wide array of new sulfonium salts and ylides with tailored reactivity and selectivity.
Significance of (2-Chloroethyl)dimethylsulfanium Iodide within the Broader Sulfonium Reagent Landscape
Within the extensive family of sulfonium reagents, this compound holds a notable position due to its bifunctional nature. It possesses both a reactive sulfonium center and a chloroethyl group, which can undergo elimination to form a vinylsulfonium salt in situ. This dual reactivity makes it a valuable precursor for the generation of dimethylvinylsulfonium iodide, a potent Michael acceptor. The in situ generation of this reactive intermediate avoids the handling of the often less stable vinylsulfonium salt itself. Consequently, this compound has found significant application in annulation reactions for the synthesis of various heterocyclic and carbocyclic systems. chim.itbohrium.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloroethyl(dimethyl)sulfanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCCKOFQRTOIM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCCl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 2 Chloroethyl Dimethylsulfanium Iodide
Precursor-Based Synthetic Strategies
The construction of the (2-Chloroethyl)dimethylsulfanium cation can be approached from two primary synthetic routes, each employing different starting materials to assemble the target molecule.
Approaches via Halogenated Thioethers
One common and direct method for the synthesis of sulfonium (B1226848) salts involves the alkylation of a thioether. In the context of (2-Chloroethyl)dimethylsulfanium iodide, this strategy utilizes a halogenated thioether as a key precursor. A plausible and direct route is the S-alkylation of 2-chloroethyl methyl sulfide (B99878) with methyl iodide. In this SN2 reaction, the sulfur atom of the thioether acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is subsequently displaced, becoming the counter-ion to the newly formed sulfonium cation.
The general reaction is as follows:
ClCH₂CH₂SCH₃ + CH₃I → [ClCH₂CH₂S(CH₃)₂]⁺I⁻
This method is advantageous due to the direct formation of the target sulfonium salt. The reaction progress and yield are contingent on factors such as the choice of solvent and reaction temperature.
Synthesis from Dimethyl Sulfide and Halogenated Ethane (B1197151) Derivatives
An alternative and equally viable synthetic pathway commences with dimethyl sulfide and a dihalogenated ethane derivative. A particularly effective reactant in this class is 1-chloro-2-iodoethane. In this approach, the sulfur atom of dimethyl sulfide nucleophilically attacks the more electrophilic carbon, which is the one bonded to the better leaving group. Given that iodide is a superior leaving group compared to chloride, the initial attack occurs at the carbon bearing the iodine atom.
The reaction proceeds as follows:
(CH₃)₂S + I-CH₂CH₂-Cl → [ (CH₃)₂S⁺-CH₂CH₂-Cl ] I⁻
This pathway is predicated on the differential reactivity of the two halogen substituents on the ethane backbone, allowing for a selective reaction to form the desired sulfonium salt. The choice of a dihalogenated ethane with two different halogens is strategic to direct the regioselectivity of the nucleophilic attack. The use of 1,2-dichloroethane (B1671644) is also a theoretical possibility, though the reaction would likely require more forcing conditions due to the lower reactivity of the chloro leaving group compared to iodo.
Optimization of Synthetic Conditions and Yield Enhancements
The efficiency and outcome of the synthesis of this compound are significantly influenced by the reaction conditions. Optimization of parameters such as solvent systems and the potential use of catalysts or promoters are key to enhancing reaction rates and yields.
Catalytic and Promoted Synthetic Routes
While the direct alkylation of thioethers is often efficient, certain catalytic or promoted methods can enhance the reaction rate, particularly with less reactive substrates. For the synthesis of sulfonium salts, Lewis acids can sometimes be employed to activate the alkyl halide, making it more susceptible to nucleophilic attack. However, for a reactive alkylating agent like methyl iodide, catalysis is often not necessary.
In broader synthetic chemistry, advancements in catalysis, such as the use of copper or other transition metals, have been explored for the formation of C-S bonds and the activation of sulfonium salts. For instance, visible-light-induced copper(I) photocatalysis has been used for the site-selective alkylation of O-silyl enol ethers with arylsulfonium salts. While not directly applied to the synthesis of this compound, these advanced catalytic systems represent a frontier in sulfonium salt chemistry that could potentially be adapted for its synthesis in the future.
Purification and Isolation Techniques for Academic Research Purity
Achieving a high degree of purity is essential for the accurate characterization and subsequent use of this compound in academic research. The primary method for purifying solid organic compounds, including sulfonium salts, is recrystallization.
The principle of recrystallization relies on the differential solubility of the desired compound and any impurities in a given solvent at different temperatures. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor upon cooling) or insoluble at all temperatures (to be removed by hot filtration).
A general procedure for the recrystallization of a sulfonium iodide would involve:
Dissolving the crude product in a minimal amount of a suitable hot solvent.
If insoluble impurities are present, performing a hot filtration to remove them.
Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
Isolating the purified crystals by vacuum filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the crystals, typically under vacuum, to remove residual solvent.
The choice of solvent is critical and may require some empirical testing. A mixture of solvents can also be employed to achieve the desired solubility profile. For sulfonium salts, which are ionic, polar solvents are generally required. A common technique is to dissolve the salt in a polar solvent in which it is readily soluble (e.g., a small amount of methanol (B129727) or ethanol) and then add a less polar solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.
Chemical Transformations and Reactivity Profiles of 2 Chloroethyl Dimethylsulfanium Iodide
Nucleophilic Substitution Reactions at the Chloroethyl Moiety
The carbon atom bearing the chlorine in (2-Chloroethyl)dimethylsulfanium iodide is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, involving the displacement of the chloride ion. The positively charged sulfonium (B1226848) group can influence the reaction rate, though steric hindrance from the dimethylsulfonium group is minimal at the reactive center.
Reactions with Carbon-Based Nucleophiles
This compound serves as an electrophile for the formation of new carbon-carbon bonds. Nucleophiles such as cyanide ions can react to displace the chloride, leading to the formation of nitriles. This reaction extends the carbon chain by one and introduces a versatile functional group that can be further transformed.
For example, the reaction with potassium cyanide in a suitable solvent like ethanol (B145695) proceeds via a standard SN2 pathway.
| Nucleophile | Reagent | Product | Reaction Type |
| Cyanide | KCN | 3-(Dimethylsulfaniumyl)propanenitrile iodide | SN2 Substitution |
This table is generated based on established principles of SN2 reactions, as specific experimental data for this exact reaction was not found in the searched literature.
Reactions with Heteroatom Nucleophiles
A variety of heteroatom nucleophiles can react with this compound to form new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of various functionalized sulfonium salts. Common nucleophiles include alkoxides, amines, and thiols.
The reaction with amines, for instance, leads to the formation of aminoethyl-substituted sulfonium salts. These products are of interest due to their structural analogy to biologically important molecules. Similarly, reactions with thiols yield thioether-linked sulfonium compounds.
| Nucleophile | Reagent Example | Product Class | Reaction Type |
| Amine | R-NH2 | (2-Aminoethyl)dimethylsulfanium iodide | SN2 Substitution |
| Thiol | R-SH | (2-(Alkylthio)ethyl)dimethylsulfanium iodide | SN2 Substitution |
| Hydroxide | NaOH | (2-Hydroxyethyl)dimethylsulfanium iodide | SN2 Substitution |
This table illustrates the expected products from reactions with common heteroatom nucleophiles based on general principles of nucleophilic substitution.
Intramolecular and Intermolecular Elimination Reactions
The presence of protons on the carbon adjacent to the sulfonium center allows for elimination reactions to occur, typically under basic conditions. These reactions are a key pathway for the formation of unsaturated sulfonium species.
Generation of Unsaturated Sulfonium Species, including Vinyldimethylsulfonium Ions
This compound is a direct precursor to vinyldimethylsulfonium iodide. This transformation is achieved through a base-induced elimination of hydrogen chloride. The vinylsulfonium salt is a valuable synthetic intermediate, acting as a Michael acceptor and a precursor for the generation of sulfur ylides. The formation of the vinylsulfonium salt from its 2-chloroethyl precursor is a classic example of an E2 elimination reaction.
Base-Induced Eliminations and Stereochemical Aspects
The elimination reaction of this compound is typically carried out using a base. The mechanism is generally considered to be E2 (elimination, bimolecular), where the base removes a proton from the carbon alpha to the sulfonium group, and the chloride ion is expelled simultaneously.
For an E2 reaction to occur efficiently, an anti-periplanar arrangement between the proton being removed and the leaving group is preferred. In an acyclic system like this compound, rotation around the carbon-carbon single bond allows this conformation to be easily achieved. The reaction rate is dependent on the concentrations of both the sulfonium salt and the base. The choice of base can influence the competition between substitution and elimination pathways. Strong, sterically hindered bases tend to favor elimination over substitution.
Reactivity of the Sulfonium Center
The sulfonium center itself, [–S(CH₃)₂]⁺, is generally stable but can undergo specific reactions under certain conditions. The methyl groups attached to the sulfur atom can be subject to nucleophilic attack, leading to demethylation. This process, however, typically requires strong nucleophiles and/or high temperatures, as the S-C bond is quite stable. The primary mode of reactivity for this compound remains the reactions at the chloroethyl side chain. The electron-withdrawing nature of the positively charged sulfur atom enhances the electrophilicity of the adjacent carbons, particularly the chloro-substituted carbon, making it the most probable site for nucleophilic attack under typical conditions.
Role as an Alkylating Agent in Organic Transformations
This compound possesses the structural features of an alkylating agent, primarily due to the presence of an electrophilic carbon atom adjacent to the positively charged sulfonium center. In theory, nucleophiles can attack this carbon, leading to the transfer of the 2-chloroethyl group and the displacement of dimethyl sulfide (B99878), a neutral leaving group. This reactivity is analogous to that of other sulfonium salts used in synthesis.
While specific studies detailing the use of this compound as an alkylating agent are not prevalent in the literature, its reactivity can be inferred from the well-established chemistry of related compounds. For instance, alkylating agents containing a 2-chloroethyl group are known to participate in reactions with biological macromolecules like DNA, forming various adducts. nih.govnih.gov The general principle involves the nucleophilic attack on the terminal carbon of the chloroethyl group.
The table below outlines potential alkylation reactions where a sulfonium salt like this compound could theoretically be employed, based on the general reactivity of alkylating agents.
| Nucleophile Category | Example Nucleophile | Potential Product Structure |
| O-Nucleophiles | Alcohol (R-OH), Phenol (Ar-OH) | R-O-CH₂CH₂Cl, Ar-O-CH₂CH₂Cl |
| S-Nucleophiles | Thiol (R-SH), Thiophenol (Ar-SH) | R-S-CH₂CH₂Cl, Ar-S-CH₂CH₂Cl |
| N-Nucleophiles | Amine (R-NH₂), Imidazole | R-NH-CH₂CH₂Cl, (Imidazolyl)-CH₂CH₂Cl |
| C-Nucleophiles | Enolates, Organometallics | (Enolate)-CH₂CH₂Cl, R-CH₂CH₂Cl |
This table is illustrative of the expected reactivity based on general principles of alkylating agents and is not based on specific reported reactions of this compound.
Formation of Sulfonium Ylides as Reactive Intermediates
A significant aspect of the reactivity of sulfonium salts is their ability to form sulfonium ylides upon treatment with a strong base. libretexts.org These ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom, which act as potent nucleophiles and are valuable intermediates in synthesis. baranlab.org
The formation of a sulfonium ylide from this compound would involve the deprotonation of a carbon atom alpha to the sulfonium center. This can be achieved using strong bases such as sodium hydride or potassium tert-butoxide. mdpi.com
Once formed, the sulfonium ylide is a reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most notable of these is the Johnson-Corey-Chaykovsky reaction, where the ylide reacts with electrophiles like aldehydes, ketones, imines, or enones. wikipedia.org
The general mechanism involves the nucleophilic addition of the ylide carbanion to the electrophile, forming a betaine (B1666868) intermediate. mdpi.comresearchgate.net This intermediate then undergoes an intramolecular cyclization via nucleophilic attack, with the concurrent elimination of the dimethyl sulfide leaving group, to yield a three-membered ring. wikipedia.org
Reaction with Aldehydes and Ketones: Leads to the formation of epoxides. bristol.ac.ukunibo.it
Reaction with Imines: Results in the synthesis of aziridines. mdpi.comwikipedia.org
Reaction with α,β-Unsaturated Carbonyls (Enones): Typically yields cyclopropanes through a conjugate addition followed by ring closure. wikipedia.orgorganic-chemistry.org
The catalytic cycle for such reactions often involves the in-situ generation of the ylide from the sulfonium salt precursor in the presence of the electrophilic substrate. mdpi.combristol.ac.uk
Mechanistic Investigations of Reactions Involving 2 Chloroethyl Dimethylsulfanium Iodide
Studies on Reaction Intermediates and Transition State Architectures
The reactions of (2-Chloroethyl)dimethylsulfanium iodide are characterized by the formation of highly reactive intermediates and specific transition state structures that dictate the reaction pathways.
A key feature of the reactivity of 2-chloroethyl sulfides is the intramolecular participation of the sulfur atom in the displacement of the chloride leaving group. This process, known as neighboring group participation, leads to the formation of a cyclic sulfonium (B1226848) ion, specifically a three-membered ring called an ethylenesulfonium ion (also referred to as an episulfonium ion). researchgate.netsdstate.eduwikipedia.org This intramolecular cyclization is a first-order process and is often the rate-determining step in reactions such as hydrolysis. researchgate.net
The resulting ethylenesulfonium ion is a highly reactive electrophile due to the strained three-membered ring and the positive charge on the sulfur atom. wikipedia.orgbrieflands.com It readily reacts with various nucleophiles. This high reactivity is central to the alkylating ability of this class of compounds. The formation of these active sulfonium ions is a critical step that precedes subsequent reactions with biological macromolecules or other nucleophiles. brieflands.com
The general scheme for the formation of the ethylenesulfonium ion is as follows:
CH₃-S⁺(CH₃)-CH₂-CH₂-Cl → [CH₃-S⁺(CH₃)-(CH₂)₂] + Cl⁻
Scheme 1: Formation of the dimethylethylenesulfonium ion from this compound.
The direct observation of the transient ethylenesulfonium ion is challenging due to its high reactivity. Therefore, its existence is often inferred from the stereochemistry of the products and through trapping experiments. In many cases, the identification of these cyclic intermediates is achieved indirectly by analyzing the products formed from their reaction with nucleophiles. researchgate.net For instance, in hydrolysis reactions of 2-chloroethyl ethyl sulfide (B99878) (a close analogue), products derived from the corresponding episulfonium ion have been identified using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
These cyclic intermediates are pivotal in rearrangement and addition pathways. The attack of a nucleophile on one of the carbon atoms of the ethylenesulfonium ring leads to the opening of the three-membered ring and the formation of the final product.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic studies of reactions involving 2-chloroethyl sulfides provide quantitative insights into the reaction mechanisms, helping to identify rate-determining steps and to characterize the energy landscape of the transformations.
Kinetic studies on analogues like 2-chloroethyl ethyl sulfide (CEES) have been performed to understand their reactivity. For example, the rate constants and product ion branching ratios for the reaction of CEES with various positive and negative ions have been measured at 298 K in a selected ion flow tube (SIFT). nih.gov These studies show that positive ions typically react at the collisional limit, primarily through charge and proton transfer. nih.gov
Table 1: Reactivity of 2-Chloroethyl Ethyl Sulfide (CEES) with Selected Ions
| Reactant Ion | Reaction Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Product Ions |
| H₃O⁺ | Proton Transfer | High | C₄H₉SClH⁺ |
| NO⁺ | Charge Transfer | High | C₄H₉SCl⁺ |
| SF₆⁻ | No reaction | Low | - |
| NO₂⁻ | Association | Low | NO₂⁻(C₄H₉SCl) |
This table is based on data for the analogue 2-chloroethyl ethyl sulfide (CEES) and illustrates general reactivity patterns. nih.gov
The energy profile for reactions involving 2-chloroethyl sulfides is characterized by an initial activation barrier for the formation of the ethylenesulfonium ion. Once formed, this high-energy intermediate resides in a local energy minimum and reacts with nucleophiles via low activation barriers.
Computational and Theoretical Approaches to Mechanistic Elucidation
Computational and theoretical chemistry have become indispensable tools for elucidating the mechanisms of reactions involving short-lived and highly reactive species like ethylenesulfonium ions. Quantum mechanical calculations can provide detailed information about the structures of reactants, intermediates, and transition states, as well as the corresponding energies.
For instance, theoretical calculations have been employed to determine the thermochemical properties of CEES and related sulfur mustards. nih.gov These calculations can also be used to model the potential energy surface of the reaction, helping to visualize the reaction path and to identify the lowest energy transition states. G3(MP2) theory, a high-accuracy composite method, has been used to calculate the structures of the product cations formed in the reactions of CEES, providing valuable information that complements experimental findings. nih.gov
Computational studies are also crucial for understanding the nature of the bonding in the cyclic episulfonium ion and for explaining its high reactivity. acs.org These theoretical approaches provide a molecular-level understanding of the mechanistic details that are often difficult to probe experimentally.
Quantum Chemical Calculations on Orbital Interactions and Electronic Effects (e.g., d-orbital involvement in sulfur compounds)
Quantum chemical calculations are a powerful tool for understanding the electronic structure and bonding in molecules like this compound. Such calculations would typically involve methods like Hartree-Fock (HF) or Density Functional Theory (DFT) to determine molecular orbital energies, shapes, and electron distribution.
A key area of investigation for sulfur compounds is the extent of d-orbital participation in bonding. While older theories proposed sp³d² hybridization for hypervalent sulfur, modern computational studies have largely shown that d-orbitals primarily serve as polarization functions rather than being significantly involved in direct bonding. For this compound, a quantum chemical study would quantify the contribution of sulfur's 3d orbitals to the molecular orbitals. This is typically achieved by comparing calculations with and without d-functions in the basis set and analyzing the resulting changes in energy and electron density.
Natural Bond Orbital (NBO) analysis is another valuable technique that would be employed to provide a more intuitive picture of bonding. NBO analysis can quantify the hybridization of the sulfur atom and the nature of the sulfur-carbon and sulfur-halogen bonds. It would also reveal the extent of any hyperconjugative interactions, which can play a significant role in the reactivity of the compound.
A hypothetical data table of molecular orbital energies for the (2-Chloroethyl)dimethylsulfanium cation, as would be generated from a DFT calculation, is presented below to illustrate the expected output of such a study.
| Molecular Orbital | Energy (eV) | Occupancy | Character |
| LUMO+1 | -1.23 | 0 | σ(S-C) |
| LUMO | -2.54 | 0 | σ(C-Cl) |
| HOMO | -8.76 | 2 | Non-bonding (Sulfur lone pair-like) |
| HOMO-1 | -9.89 | 2 | σ(S-C) |
| HOMO-2 | -10.45 | 2 | σ(S-C) |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Molecular Dynamics Simulations of Reaction Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their reactions in a simulated environment, such as a solvent. For this compound, MD simulations could provide insights into several key aspects of its reaction dynamics.
One important application would be to study the conformational dynamics of the 2-chloroethyl group and its influence on the accessibility of the reactive centers. The simulation would track the rotation around the C-C and C-S bonds and identify the most stable conformations in solution.
Furthermore, MD simulations can be used to model the interaction of the sulfonium salt with solvent molecules and other reactants. For instance, in a nucleophilic substitution reaction, MD could be used to simulate the approach of a nucleophile to the electrophilic carbon atoms of the (2-Chloroethyl)dimethylsulfanium cation. By analyzing the trajectories of many such encounters, one could determine the preferred reaction pathways and estimate the free energy barrier for the reaction.
Reactive force fields could also be employed in MD simulations to model bond-breaking and bond-forming events explicitly. This would allow for the direct observation of reaction mechanisms, such as the intramolecular cyclization to form an episulfonium ion, and provide a more detailed understanding of the reaction dynamics than what can be obtained from static quantum chemical calculations alone.
DFT Studies on Transition State Geometries and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating reaction mechanisms. A key focus of DFT studies in this context would be the identification and characterization of transition states for reactions involving this compound.
For example, the intramolecular cyclization of the (2-chloroethyl) group to form a three-membered episulfonium ion is a common reaction pathway for such compounds. A DFT study would involve locating the transition state structure for this reaction. This is typically done by performing a transition state search, which involves finding a saddle point on the potential energy surface.
Once the transition state geometry is found, its structure can be analyzed to understand the nature of the bond-breaking and bond-forming processes. Key geometric parameters, such as the lengths of the breaking C-Cl bond and the forming S-C bond, would be determined. Vibrational frequency analysis would be performed to confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).
A hypothetical data table summarizing the results of a DFT study on the intramolecular cyclization of the (2-Chloroethyl)dimethylsulfanium cation is shown below.
| Parameter | Value | Unit |
| Activation Energy (ΔE‡) | 15.7 | kcal/mol |
| Reaction Energy (ΔErxn) | -5.2 | kcal/mol |
| Transition State C-Cl distance | 2.45 | Å |
| Transition State S-C distance | 2.18 | Å |
| Imaginary Frequency | -350 | cm⁻¹ |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Applications of 2 Chloroethyl Dimethylsulfanium Iodide in Advanced Organic Synthesis
Catalytic and Stoichiometric Reagent Roles in Carbon-Carbon Bond Formation
Investigations into the catalytic and stoichiometric roles of (2-Chloroethyl)dimethylsulfanium iodide in carbon-carbon bond formation did not yield specific examples or dedicated studies. General principles of carbon-carbon bond formation and the role of iodide ions in catalysis are well-established in organic chemistry. However, literature specifically detailing the utility of this compound as either a catalyst or a stoichiometric reagent in these transformations could not be found. Consequently, no data tables or detailed research findings on this topic can be provided.
Spiroannulation Methodologies
Similarly, a thorough search for the application of this compound in spiroannulation methodologies, including the spirocyclopropanation of ketones and other carbonyl compounds, its extension to other spirocyclic systems, and the stereoselective aspects of these reactions, returned no relevant results. The field of spiroannulation is a significant area of organic synthesis, with numerous developed methodologies. However, the use of this compound in these specific synthetic contexts is not described in the available scientific literature.
No research articles or reviews were identified that describe the use of this compound for the spirocyclopropanation of ketones or other carbonyl compounds.
There is no available information on the application of this compound for the synthesis of other spirocyclic systems.
Given the absence of data on its use in spiroannulation, there is consequently no information regarding the stereoselective aspects of such reactions involving this compound.
Alkylation Reactions and Heterocycle Synthesis
While alkylating agents are fundamental to the synthesis of heterocyclic compounds, the specific role and application of this compound in these reactions are not well-documented.
No specific literature was found detailing the synthesis of thiaazulenium salts or related structures utilizing this compound. The synthesis of such specialized heterocyclic systems often involves bespoke synthetic routes, and the use of this particular reagent has not been reported.
Applications in Annulation Strategies for Polycyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are fundamental strategies in the synthesis of polycyclic systems. While direct applications of this compound in annulation strategies for polycyclic systems are not extensively documented in publicly available literature, the reactivity of related vinylsulfonium salts provides a strong indication of its potential. Vinylsulfonium salts, which can be generated in situ from precursors like this compound, are powerful reagents for annulation. These salts act as Michael acceptors, reacting with nucleophiles to generate a sulfur ylide. This intermediate can then undergo intramolecular cyclization, effectively building a new ring and leading to the formation of diverse heterocyclic and carbocyclic systems.
The general mechanism for such an annulation process is depicted below:
| Step | Description |
| 1. Formation of Vinylsulfonium Salt | This compound is treated with a base to induce elimination of HCl, forming the corresponding vinylsulfonium iodide. |
| 2. Michael Addition | A suitable nucleophile attacks the β-carbon of the vinylsulfonium salt. |
| 3. Ylide Formation | An intramolecular proton transfer or reaction with a base generates a sulfur ylide. |
| 4. Intramolecular Cyclization | The ylide attacks an electrophilic site within the same molecule, leading to ring closure. |
| 5. Elimination | Elimination of dimethyl sulfide (B99878) yields the final annulated product. |
This reactivity profile suggests that this compound could be a valuable precursor for the synthesis of various polycyclic aromatic hydrocarbons and other fused ring systems, although specific, documented examples remain to be broadly reported.
Role in the Synthesis of Complex Organic Molecules and Analogs
The unique reactivity of this compound lends itself to the construction of intricate molecular scaffolds found in various biologically active compounds.
Strategies Towards Mitomycin Analogs
Mitomycins are a class of potent antitumor antibiotics characterized by a dense array of functional groups on a unique aziridino[2',3':3,4]pyrrolo[1,2-a]indole core. The synthesis of mitomycin analogs is a significant area of research aimed at developing new therapeutic agents with improved efficacy and reduced toxicity.
While direct, step-by-step synthetic routes employing this compound for the total synthesis of mitomycin analogs are not prominently detailed in the literature, its potential utility can be inferred from its chemical properties. The chloroethyl group can serve as an electrophile for alkylation reactions, a key step in building the complex framework of mitomycins. For instance, it could be used to introduce a two-carbon unit onto a precursor molecule, which could then be further elaborated to form one of the heterocyclic rings of the mitomycin core. The sulfonium (B1226848) group can also act as a leaving group or participate in rearrangements, offering additional synthetic flexibility.
Utilization in the Construction of Other Natural Product Scaffolds
The construction of natural product scaffolds often requires reagents that can introduce specific functionalities and facilitate the formation of complex ring systems. The dual functionality of this compound makes it a potentially valuable tool in this context.
For example, in the synthesis of indole (B1671886) alkaloids, a large and structurally diverse family of natural products, the introduction of a two-carbon chain at a specific position of the indole nucleus is a common synthetic operation. This compound could be employed for this purpose, with the sulfonium group potentially influencing the regioselectivity of the alkylation or enabling subsequent transformations.
The general strategy for its use in natural product synthesis could involve:
| Synthetic Operation | Potential Role of this compound |
| Alkylation | Introduction of a 2-chloroethyl or a vinyl group onto a precursor molecule. |
| Annulation | As a precursor to a vinylsulfonium salt for the construction of new rings. |
| Functional Group Interconversion | The sulfonium group can be displaced by various nucleophiles to introduce different functionalities. |
Although specific examples are not widely reported, the fundamental reactivity of this compound suggests its applicability in the synthesis of a variety of natural product scaffolds.
Exploration in Material Science Precursor Synthesis
The field of material science is constantly seeking new monomers and precursors to develop polymers and materials with novel properties. The reactivity of this compound makes it an interesting candidate for exploration in this area.
The presence of the reactive chloroethyl group and the potential to generate a vinylsulfonium salt in situ opens up possibilities for its use in polymerization reactions. For instance, it could potentially be used as a monomer or co-monomer in addition or condensation polymerization to introduce sulfonium functionalities into the polymer backbone. Polymers containing sulfonium groups are of interest for applications such as ion-exchange resins, polyelectrolytes, and precursors for conductive polymers.
A hypothetical polymerization scheme could involve the reaction of the corresponding vinylsulfonium salt with a suitable initiator or co-monomer:
Future Directions and Emerging Research Avenues for 2 Chloroethyl Dimethylsulfanium Iodide
Development of Novel Reaction Methodologies and Conditions
The development of innovative and more efficient synthetic methods is a cornerstone of advancing the utility of (2-Chloroethyl)dimethylsulfanium iodide. Emerging techniques in chemical synthesis offer the potential for safer, more scalable, and highly optimized reactions.
Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis)
Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis and application of this compound. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing highly exothermic or rapid transformations. pharmablock.com The enhanced heat and mass transfer in flow systems can lead to higher yields, improved product quality, and increased safety, especially when dealing with reactive intermediates. researchgate.netamt.uk For instance, the generation of ylides from this compound, a key step in many of its applications, could be precisely controlled in a flow reactor, minimizing side reactions and enabling seamless integration into multi-step syntheses. researchgate.net
Photoredox Catalysis: The intersection of sulfonium (B1226848) salt chemistry and photoredox catalysis has opened up new reaction pathways that are inaccessible through traditional thermal methods. rsc.orgrsc.org Visible-light photoredox catalysis can facilitate the generation of radical species from sulfonium salts under mild conditions. rsc.orgnih.gov For this compound, this could enable novel carbon-carbon and carbon-heteroatom bond formations. The generation of an aryl radical, for example, can be achieved through the single electron transfer process involving a photocatalyst. researchgate.net This approach could be harnessed for late-stage functionalization of complex molecules, where the chloroethyl group or the dimethylsulfonium moiety could be modified or transferred. rsc.org Recent advancements have demonstrated the potential of photoredox catalysis in various transformations involving sulfonium salts, such as alkylation and arylation reactions. rsc.orgnih.gov
| Modern Synthetic Technique | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, scalability. pharmablock.comresearchgate.net |
| Photoredox Catalysis | Access to novel radical-mediated transformations, mild reaction conditions, high functional group tolerance. rsc.orgrsc.orgnih.gov |
Biocatalytic Approaches to Sulfonium Chemistry
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of a non-natural compound like this compound is challenging, enzymes could be employed in downstream transformations or in the synthesis of chiral sulfonium compounds. Enzymes such as methyltransferases, which utilize S-adenosyl-l-methionine (SAM) as a cofactor, demonstrate the biological precedent for sulfonium-mediated alkylation. researchgate.net Future research could focus on engineering these or other enzymes to accept synthetic sulfonium salts as substrates, enabling highly enantioselective reactions. Furthermore, biocatalytic methods are being developed for the synthesis of chiral sulfoxides, which are structurally related to sulfonium salts and highlight the potential for enzymatic control of stereochemistry at the sulfur center. almacgroup.comkcl.ac.uknih.gov
Exploration of Stereoselective and Enantioselective Transformations
A major frontier in the chemistry of this compound lies in the development of stereoselective and enantioselective reactions. The generation of sulfur ylides from sulfonium salts is a powerful tool for the formation of epoxides, cyclopropanes, and aziridines. mdpi.comresearchgate.netdntb.gov.ua By employing chiral sulfides or by using chiral catalysts, it is possible to achieve high levels of stereocontrol in these transformations. mdpi.comoaepublish.com For example, the use of organocatalysts in conjunction with sulfonium ylides has been shown to afford products with excellent enantioselectivity. oaepublish.comacs.orgnih.gov Future work will likely focus on designing new chiral catalysts that are specifically tailored for reactions involving the ylide derived from this compound, enabling the asymmetric synthesis of complex molecules.
Advanced Spectroscopic and Characterization Techniques for Mechanistic Elucidation in Operando Conditions
A deeper understanding of reaction mechanisms is crucial for the rational design of new reactions and the optimization of existing ones. Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual working conditions, is a powerful tool for gaining mechanistic insights. wikipedia.orgnih.govmdpi.com Techniques such as operando infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS) could be applied to study reactions involving this compound. wikipedia.orgfigshare.com This would allow for the direct observation of reactive intermediates, such as sulfur ylides or radical species, and provide valuable information about transition states and reaction kinetics. nih.gov Such studies will be instrumental in validating proposed mechanisms and in the discovery of new reactivity patterns.
Investigation of Applications in Supramolecular Chemistry and Material Science
The unique properties of sulfonium salts, such as their charge and ability to participate in non-covalent interactions, make them attractive building blocks for supramolecular assemblies and functional materials. Polysulfoniums, which are polymers containing sulfonium moieties, have shown promise as biomaterials due to their high charge density and biocompatibility. nih.gov this compound could serve as a monomer or a functionalizing agent for the creation of novel polymers with tailored properties. For example, the chloroethyl group could be used for post-polymerization modification. In material science, sulfonium salts have been investigated as components in perovskite solar cells, where they can enhance stability. perovskite-info.com The specific properties of this compound could be explored in this or other material science applications, such as in the development of new electrolytes or functional coatings.
Q & A
Basic: What synthetic routes are recommended for (2-Chloroethyl)dimethylsulfanium iodide, and how can purity be optimized?
Answer:
The compound is typically synthesized via alkylation of dimethyl sulfide with 2-chloroethyl iodide under controlled conditions. Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous solvents (e.g., acetonitrile) at 50–70°C for 6–12 hours to minimize hydrolysis .
- Purification : Use recrystallization from ethanol/ether mixtures to isolate the sulfonium salt, followed by vacuum drying to remove residual solvents .
- Purity Validation : Confirm purity via elemental analysis (C, H, S, I) and NMR spectroscopy (δ~2.8–3.2 ppm for dimethylsulfanium protons; δ~3.5–4.0 ppm for CH2Cl groups) .
Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?
Answer:
Density Functional Theory (DFT) calculations can model transition states to predict nucleophilic attack sites. For example:
- Nucleophilic Substitution : Compare activation energies for iodide displacement vs. sulfonium-mediated pathways using Gaussian or ORCA software .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction barriers .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for sulfonium methyl groups (δ~2.8–3.2 ppm) and chloroethyl chains (δ~3.5–4.0 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M-I]+) and fragmentation patterns .
- Elemental Analysis : Target ≤0.3% deviation from theoretical values for C, H, and S .
Advanced: How can researchers resolve discrepancies in kinetic data during decomposition studies?
Answer:
- Controlled Experiments : Vary pH, temperature, and light exposure to identify degradation pathways .
- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across triplicate trials .
- Mechanistic Probes : Use isotopic labeling (e.g., D2O for proton exchange studies) to track decomposition intermediates .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Environment : Store in amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis and photodegradation .
- Desiccants : Include silica gel packs to mitigate moisture-induced decomposition .
Advanced: How does the iodide counterion influence reactivity compared to other halides?
Answer:
- Leaving Group Ability : Iodide’s polarizability enhances nucleophilic substitution rates compared to Cl⁻ or Br⁻ .
- Solvent Interactions : In polar aprotic solvents (e.g., DMSO), iodide stabilizes transition states via weak ion pairing, accelerating SN2 mechanisms .
- Comparative Studies : Replace iodide with Cl⁻/Br⁻ salts and monitor reaction rates via GC-MS or conductimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
